molecular formula C7H13NO7 B3434165 beta-D-GALACTOPYRANOSYL NITROMETHANE CAS No. 81846-64-2

beta-D-GALACTOPYRANOSYL NITROMETHANE

Cat. No.: B3434165
CAS No.: 81846-64-2
M. Wt: 223.18 g/mol
InChI Key: CNILFIXWGGSLAQ-MLKOFDEISA-N
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Description

Beta-D-Galactopyranosyl Nitromethane: is a chemical compound that belongs to the class of nitro sugars It is characterized by the presence of a nitromethane group attached to a beta-D-galactopyranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranosyl Nitromethane typically involves the reaction of beta-D-galactopyranosyl derivatives with nitromethane. One common method is the use of glycosyl donors, such as glycosyl halides or glycosyl acetates, which react with nitromethane in the presence of a base to form the desired nitro sugar. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranosyl Nitromethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitroalkenes, amines, hydroxylamines, and various substituted derivatives .

Scientific Research Applications

Beta-D-Galactopyranosyl Nitromethane has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-D-Galactopyranosyl Nitromethane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethane group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or alter cellular pathways, leading to specific biological effects .

Comparison with Similar Compounds

    Phenyl-beta-D-galactopyranoside: Similar in structure but with a phenyl group instead of a nitromethane group.

    Isopropyl beta-D-1-thiogalactopyranoside: Used as an inducer in protein expression studies.

    Beta-D-galactopyranosyl-2-methylpropane: Another derivative with different functional groups

Uniqueness: Beta-D-Galactopyranosyl Nitromethane is unique due to the presence of the nitromethane group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNILFIXWGGSLAQ-MLKOFDEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200250
Record name 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81846-64-2
Record name 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81846-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-GALACTOPYRANOSYL NITROMETHANE
Reactant of Route 2
beta-D-GALACTOPYRANOSYL NITROMETHANE
Reactant of Route 3
beta-D-GALACTOPYRANOSYL NITROMETHANE
Reactant of Route 4
beta-D-GALACTOPYRANOSYL NITROMETHANE
Reactant of Route 5
beta-D-GALACTOPYRANOSYL NITROMETHANE
Reactant of Route 6
beta-D-GALACTOPYRANOSYL NITROMETHANE

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